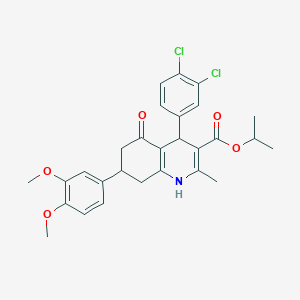
N'-(Acetyloxy)-1,2,4-oxadiazole-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is a heterocyclic compound that contains an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE typically involves the reaction of an appropriate hydrazide with a carboxylic acid derivative under cyclization conditions. One common method involves the reaction of a hydrazide with an ester or acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in the development of new therapeutic agents.
Medicine
In medicine, (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is investigated for its pharmacological properties. It has shown promise in preclinical studies for the treatment of various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mécanisme D'action
The mechanism of action of (Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, the induction of apoptosis in cancer cells, or the modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A simple oxadiazole derivative with similar biological activities.
1,3,4-Oxadiazole: Another oxadiazole isomer with distinct chemical properties.
2-Amino-1,3,4-oxadiazole: A related compound with antimicrobial and anticancer activities.
Uniqueness
(Z)-[AMINO(1,2,4-OXADIAZOL-3-YL)METHYLIDENE]AMINO ACETATE is unique due to its specific substitution pattern and the presence of the amino acetate group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H6N4O3 |
|---|---|
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
[(Z)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C5H6N4O3/c1-3(10)12-8-4(6)5-7-2-11-9-5/h2H,1H3,(H2,6,8) |
Clé InChI |
RHUQLVRCVLEGFF-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)O/N=C(/C1=NOC=N1)\N |
SMILES canonique |
CC(=O)ON=C(C1=NOC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B11635265.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11635272.png)
![(6Z)-2-butyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635273.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11635279.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635280.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)
![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)

![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)

![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)
